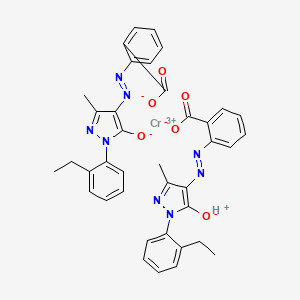
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- is a synthetic organic compound known for its unique structure and properties This compound is part of the phenanthridinium family, which is characterized by a tricyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenanthridinium Core: This involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 3 and 8 are introduced through nitration followed by reduction or direct amination reactions.
Attachment of the Diethylamino Propyl Group: This step involves the alkylation of the phenanthridinium core with a diethylamino propyl halide under basic conditions.
Phenyl Substitution: The phenyl group at position 6 is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced phenanthridinium derivatives.
Substitution: Substituted phenanthridinium compounds with various functional groups.
Scientific Research Applications
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in cell biology for staining and imaging applications, particularly in fluorescence microscopy.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA metabolism.
Comparison with Similar Compounds
Similar Compounds
Propidium Iodide: A similar compound used as a fluorescent stain for DNA.
Ethidium Bromide: Another DNA intercalating agent used in molecular biology.
Acridine Orange: A compound with similar staining properties but different structural features.
Uniqueness
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively intercalate with DNA and induce apoptosis makes it a valuable tool in cancer research and therapy.
Properties
CAS No. |
68613-50-3 |
|---|---|
Molecular Formula |
C26H31N4+ |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
5-[3-(diethylamino)propyl]-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C26H30N4/c1-3-29(4-2)15-8-16-30-25-18-21(28)12-14-23(25)22-13-11-20(27)17-24(22)26(30)19-9-6-5-7-10-19/h5-7,9-14,17-18,28H,3-4,8,15-16,27H2,1-2H3/p+1 |
InChI Key |
JAYJXYPFWSPIKN-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


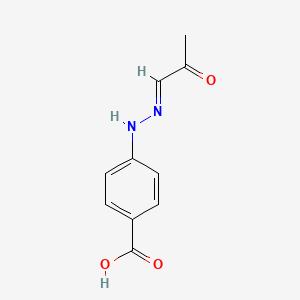
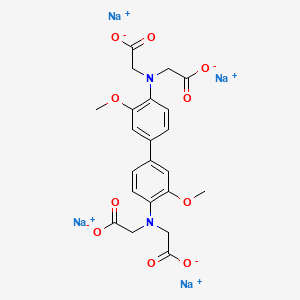
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)

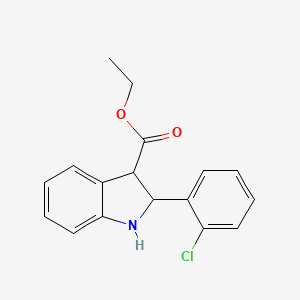
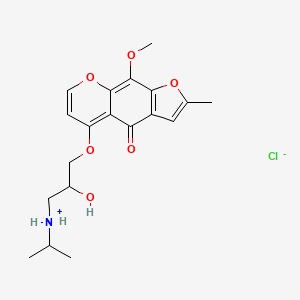

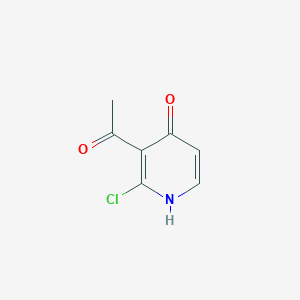
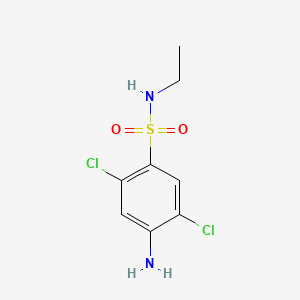
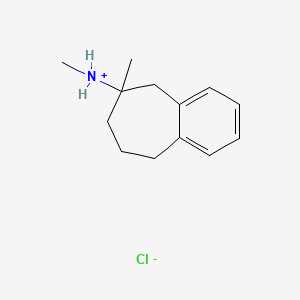
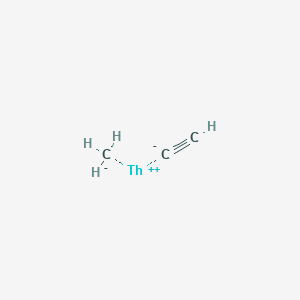
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

